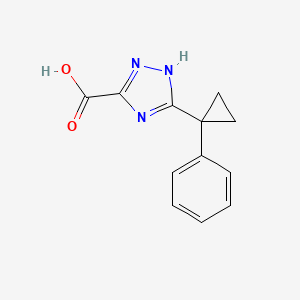
Tert-butyl 3-(1-bromoethylidene)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(1-bromoethylidene)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H18BrNO2 It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-bromoethylidene)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with brominating agents. One common method is the bromination of tert-butyl 3-(ethylidene)azetidine-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation helps in achieving high throughput and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(1-bromoethylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding azetidine derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of azetidine-1-carboxylate derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products
The major products formed from these reactions include substituted azetidine derivatives, reduced azetidine compounds, and oxidized azetidine-1-carboxylate derivatives .
Applications De Recherche Scientifique
Tert-butyl 3-(1-bromoethylidene)azetidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological and infectious diseases.
Material Science: It is used in the synthesis of novel polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(1-bromoethylidene)azetidine-1-carboxylate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The azetidine ring can undergo ring-opening reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the tert-butyl and carboxylate groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
- Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
- Tert-butyl 3-oxoazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(1-bromoethylidene)azetidine-1-carboxylate is unique due to the presence of the bromoethylidene group, which imparts distinct reactivity compared to other azetidine derivatives. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C10H16BrNO2 |
|---|---|
Poids moléculaire |
262.14 g/mol |
Nom IUPAC |
tert-butyl 3-(1-bromoethylidene)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H16BrNO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h5-6H2,1-4H3 |
Clé InChI |
CIJJEDXCJUIJPN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CN(C1)C(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)

![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)



![1-[4-Bromo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B13980922.png)
